molecular formula C21H16N2O3S B12125226 3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B12125226
M. Wt: 376.4 g/mol
InChI Key: LIUZCZSWHHTIKD-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the thienopyridine class of heterocyclic compounds. These compounds are characterized by a fused ring structure that includes both a thiophene and a pyridine ring. The presence of various functional groups, such as amino, methoxy, and carboxylic acid, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Functional Group Introduction: The introduction of the amino, methoxy, and phenyl groups can be achieved through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify the functional groups provides a way to optimize the pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional versatility.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    4-(4-Methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group, which may influence its biological activity.

    3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of all three functional groups (amino, methoxy, and carboxylic acid) in 3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid makes it unique. This combination allows for a wide range of chemical modifications and interactions, enhancing its versatility in various applications.

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H16N2O3S/c1-26-14-9-7-12(8-10-14)15-11-16(13-5-3-2-4-6-13)23-20-17(15)18(22)19(27-20)21(24)25/h2-11H,22H2,1H3,(H,24,25)

InChI Key

LIUZCZSWHHTIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4

Origin of Product

United States

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